molecular formula C12H17Cl2NO2 B1451214 N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine CAS No. 1040686-72-3

N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine

Cat. No. B1451214
CAS RN: 1040686-72-3
M. Wt: 278.17 g/mol
InChI Key: ZIFDJBHBXMBEGE-UHFFFAOYSA-N
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Description

“N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine” is a chemical compound with the molecular formula C12H17Cl2NO2 and a molecular weight of 278.17 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine” are characterized by its molecular weight (278.17) and molecular formula (C12H17Cl2NO2) . More specific properties like melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Wastewater Treatment and Environmental Remediation

Research has demonstrated that compounds within the 2,4-D family, including derivatives like N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine, are significant in the context of wastewater treatment from pesticide production industries. These compounds, due to their toxicological profiles, necessitate advanced treatment methods to prevent environmental contamination. Studies suggest that biological processes combined with granular activated carbon filtration are effective in removing up to 80-90% of such pollutants from high-strength wastewaters, potentially producing high-quality effluents suitable for release or reuse in environmental applications (Goodwin et al., 2018).

Soil Sorption and Agricultural Implications

The sorption behavior of phenoxy herbicides, including derivatives similar to N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine, has been a subject of extensive study. These studies are crucial for understanding the environmental fate of these chemicals in agricultural settings. Research findings indicate that soil organic matter and iron oxides play a significant role in the sorption of these herbicides, which has direct implications for their mobility, bioavailability, and degradation in soil environments. This understanding aids in predicting the environmental impact of their agricultural use and developing strategies to mitigate potential risks (Werner et al., 2012).

Microbial Biodegradation

Another critical area of research focuses on the microbial degradation of phenoxy herbicides. Studies highlight the role of microorganisms in breaking down compounds like N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine, thereby mitigating their environmental impact. This research is foundational for bioremediation efforts, aiming to harness microbial communities to detoxify environments contaminated with such herbicides. It emphasizes the potential for developing microbial treatments or bioaugmentation strategies to clean up pesticide-contaminated sites (Magnoli et al., 2020).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-methoxyethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO2/c1-9(8-15-5-6-16-2)17-12-4-3-10(13)7-11(12)14/h3-4,7,9,15H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFDJBHBXMBEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCOC)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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